molecular formula C9H12O2 B1297780 3-(2-Hydroxypropan-2-yl)phenol CAS No. 7765-97-1

3-(2-Hydroxypropan-2-yl)phenol

Cat. No. B1297780
CAS RN: 7765-97-1
M. Wt: 152.19 g/mol
InChI Key: KNCICOZTHWGRMY-UHFFFAOYSA-N
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Patent
US04460800

Procedure details

To a solution of 1088 grams (8 moles) of 3-hydroxyacetophenone in 13.25 liters of tetrahydrofuran was added in a nitrogen atmosphere, over 40 minutes, a solution of 10,000 grams (20 moles) of a commercially prepared 2 M solution of methylmagnesium bromide in a mixture of equal weights of tetrahydrofuran and toluene. The mixture was stirred with a turbine stirrer during the addition. Stirring was continued as the mixture was heated under reflux (70° C.) for three hours. A solution of 5.6 liters of saturated aqueous ammonium chloride solution in 2.4 liters of water was then added and the mixture was stirred for one hour at room temperature. It was allowed to stand for one hour, the aqueous and organic layers were separated and the organic layer was washed with 7.5 liters of water, after which the tetrahydrofuran was removed by distillation. There was added 7600 ml. of a 10% aqueous solution of sodium hydroxide, and the mixture was again distilled until all tetrahydrofuran and toluene had been removed. The aqueous residue was filtered and acidified with concentrated hydrochloric acid. The precipitated solids were filtered, washed with cold water and dried to yield the desired 3-hydroxyphenyldimethylcarbinol. The yield was 976 grams, or 80% of theoretical.
Quantity
1088 g
Type
reactant
Reaction Step One
Quantity
13.25 L
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5.6 L
Type
reactant
Reaction Step Three
Name
Quantity
2.4 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([OH:10])[CH:9]=1)=[O:3].[CH3:11][Mg]Br.C1(C)C=CC=CC=1.[Cl-].[NH4+]>O1CCCC1.O>[OH:10][C:8]1[CH:9]=[C:4]([C:2]([CH3:11])([CH3:1])[OH:3])[CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1088 g
Type
reactant
Smiles
CC(=O)C=1C=CC=C(C1)O
Name
Quantity
13.25 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
5.6 L
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
2.4 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred with a turbine stirrer during the addition
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
was heated
STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the aqueous and organic layers were separated
WASH
Type
WASH
Details
the organic layer was washed with 7.5 liters of water
CUSTOM
Type
CUSTOM
Details
after which the tetrahydrofuran was removed by distillation
ADDITION
Type
ADDITION
Details
There was added 7600 ml
DISTILLATION
Type
DISTILLATION
Details
of a 10% aqueous solution of sodium hydroxide, and the mixture was again distilled until all tetrahydrofuran and toluene
CUSTOM
Type
CUSTOM
Details
had been removed
FILTRATION
Type
FILTRATION
Details
The aqueous residue was filtered
FILTRATION
Type
FILTRATION
Details
The precipitated solids were filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C=C(C=CC1)C(O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.